molecular formula C19H16BrN3O3S B2450436 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-79-8

4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2450436
CAS RN: 1005307-79-8
M. Wt: 446.32
InChI Key: FOKILRDPSFXOKS-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as GSK2334470, is a small molecule inhibitor developed by GlaxoSmithKline. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various diseases.

Scientific Research Applications

  • Cardiotonic Activity : Some pyridazinone derivatives, related to the query compound, have been synthesized and shown to possess cardiotonic activities. This was assessed using Straub’s perfusion method, indicating potential applications in heart-related conditions (Wang et al., 2008).

  • Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt) : Analogues of certain benzamide derivatives have been identified as potent inhibitors of Nampt. This enzyme is significant in NAD biosynthesis, suggesting these compounds could have applications in treating conditions related to cellular metabolism and possibly cancer (Lockman et al., 2010).

  • Heparanase Inhibition : Derivatives of benzamide have been reported as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. This indicates potential applications in cancer therapy (Xu et al., 2006).

  • Acetylcholinesterase Inhibitors : Pyridazine analogues, structurally related to the query compound, have been studied as acetylcholinesterase inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).

  • Antifungal Activity : Some benzamide derivatives have shown antifungal activities, indicating potential applications in treating fungal infections (Ienascu et al., 2018).

  • BCR-ABL Tyrosine Kinase Inhibitors : Certain benzamide derivatives have been synthesized as inhibitors of the BCR-ABL1 kinase, suggesting applications in targeted cancer therapy (Hu et al., 2016).

  • Synthesis of Metal Complexes : The synthesis and characterization of metal complexes with benzamide derivatives have been explored, indicating potential applications in materials science or as catalysts (Binzet et al., 2009).

  • Anti-Inflammatory and Anti-Cancer Agents : Substituted benzamide derivatives have been synthesized with potential applications as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

properties

IUPAC Name

4-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKILRDPSFXOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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